molecular formula C19H26N2O3S B603058 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine CAS No. 1206142-22-4

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine

Cat. No.: B603058
CAS No.: 1206142-22-4
M. Wt: 362.5g/mol
InChI Key: JVPNHFRYQFUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with dimethyl, pentyloxy, and sulfonamide groups, as well as a pyridin-2-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can be achieved through a multi-step process:

    Formation of the Benzene Sulfonamide Core: The starting material, 4,5-dimethyl-2-hydroxybenzenesulfonamide, is reacted with pentyl bromide in the presence of a base such as potassium carbonate to introduce the pentyloxy group.

    Introduction of the Pyridin-2-ylmethyl Group: The intermediate is then reacted with pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine has several applications in scientific research:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding.

    Chemical Biology: Employed as a probe to study sulfonamide interactions with biological targets.

    Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-2-(pentyloxy)benzenesulfonamide: Lacks the pyridin-2-ylmethyl group.

    4,5-dimethyl-2-(pentyloxy)-N-methylbenzenesulfonamide: Contains a methyl group instead of the pyridin-2-ylmethyl group.

Uniqueness

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity to biological targets and potentially increase its efficacy as an antimicrobial agent.

Properties

CAS No.

1206142-22-4

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5g/mol

IUPAC Name

4,5-dimethyl-2-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-4-5-8-11-24-18-12-15(2)16(3)13-19(18)25(22,23)21-14-17-9-6-7-10-20-17/h6-7,9-10,12-13,21H,4-5,8,11,14H2,1-3H3

InChI Key

JVPNHFRYQFUWNP-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

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